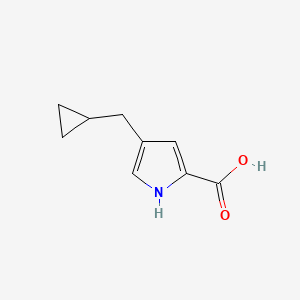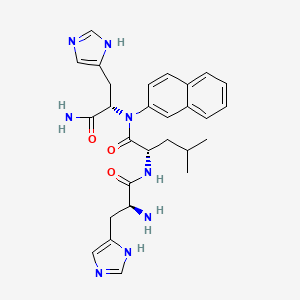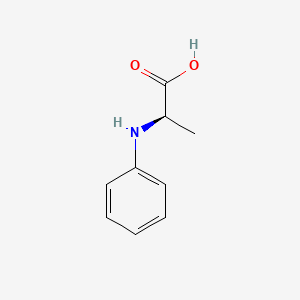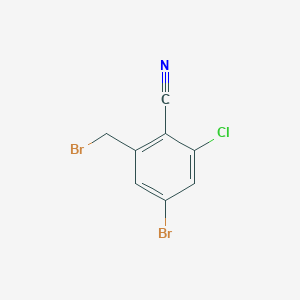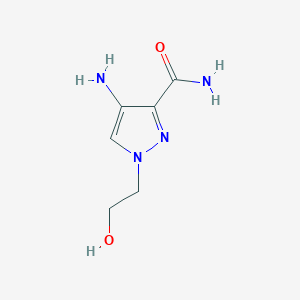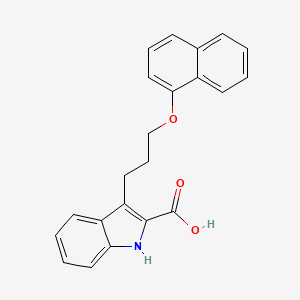![molecular formula C8H10BrN3 B15252155 N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B15252155.png)
N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C8H10BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and a cyclopropanamine group attached to the 2-position makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyrimidine.
Nucleophilic Substitution: The bromine atom in 5-bromopyrimidine is substituted with a nucleophile, such as cyclopropanamine, under specific reaction conditions.
Reaction Conditions: The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide
- 5-Bromopyrimidine
- N-[(5-bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl-2-dimethyl amino-benzamide
Uniqueness
N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine is unique due to the presence of both the bromopyrimidine and cyclopropanamine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H10BrN3 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H10BrN3/c9-6-3-11-8(12-4-6)5-10-7-1-2-7/h3-4,7,10H,1-2,5H2 |
InChI Key |
PZKMVDOJYFNHTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



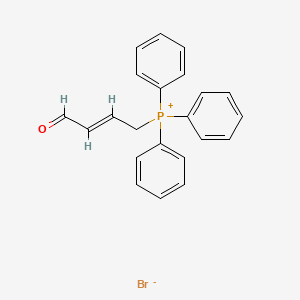
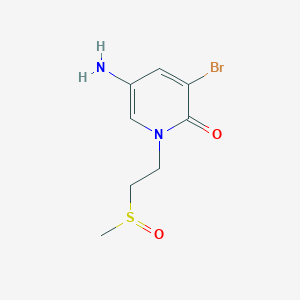


![6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde](/img/structure/B15252134.png)
